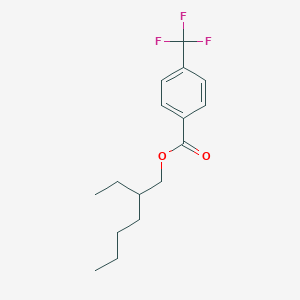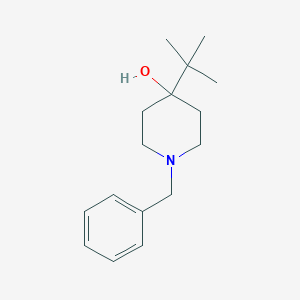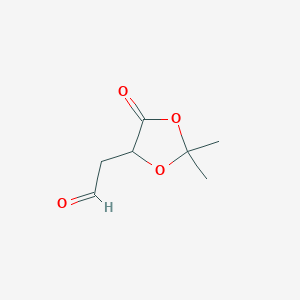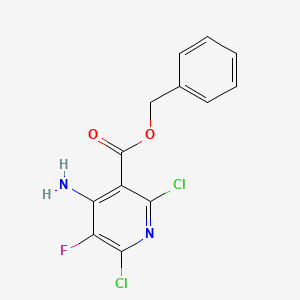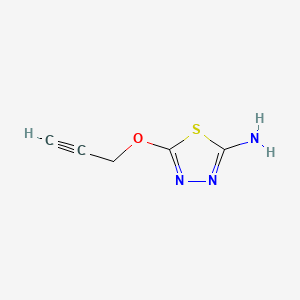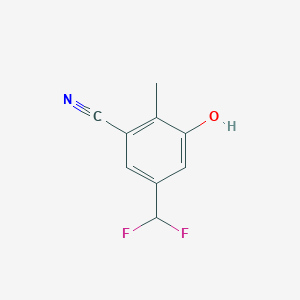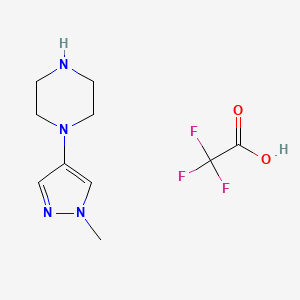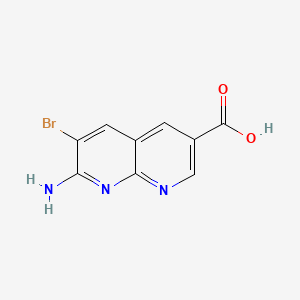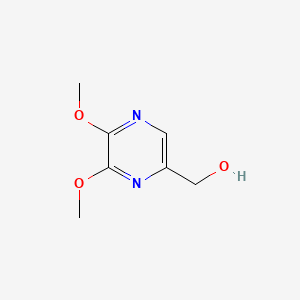
5,6-dimethoxy-2-Pyrazinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-Pyrazinemethanol is an organic compound with a molecular formula of C8H10N2O3 It is a derivative of pyrazine, characterized by the presence of two methoxy groups at the 5 and 6 positions and a hydroxymethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-Pyrazinemethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyrazine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 2 position of the pyrazine ring. This can be achieved through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 5,6-dimethoxy-2-pyrazinemethane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 5,6-Dimethoxy-2-pyrazinecarboxylic acid.
Reduction: 5,6-Dimethoxy-2-pyrazinemethane.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dimethoxy-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-Pyrazinemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The methoxy groups may also influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares the dimethoxy substitution pattern but differs in its core structure.
2,6-Dimethoxy-N-(2,4,5-trichlorophenyl)benzamide: Another compound with methoxy groups, but with a different functional group and core structure.
Uniqueness
5,6-Dimethoxy-2-Pyrazinemethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(5,6-dimethoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3,10H,4H2,1-2H3 |
InChI Key |
HMSORAQAUICXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


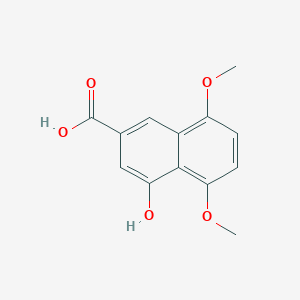

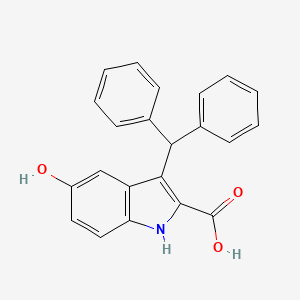
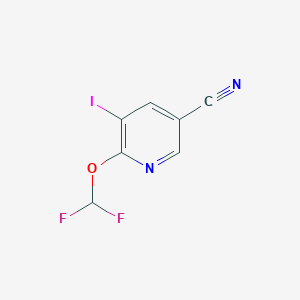
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
